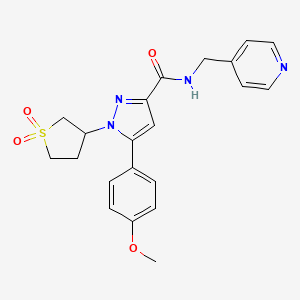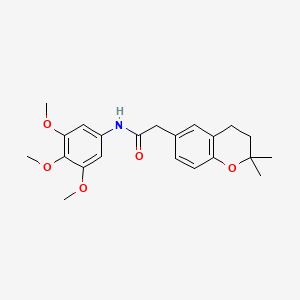![molecular formula C20H20FN5O2S B10995130 N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B10995130.png)
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that features a benzothiazole moiety, a fluorophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives under conditions that facilitate electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding alcohol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The benzothiazole moiety is known for its ability to interact with biological macromolecules, while the fluorophenyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[3-Acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]phenyl]butanamide: Shares structural similarities but differs in functional groups and overall activity.
(2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone: Another compound with a benzofuran moiety, used in different applications.
Uniqueness
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide is unique due to its combination of a benzothiazole moiety, a fluorophenyl group, and a piperazine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C20H20FN5O2S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H20FN5O2S/c21-14-5-7-15(8-6-14)25-9-11-26(12-10-25)20(28)22-13-18(27)24-19-23-16-3-1-2-4-17(16)29-19/h1-8H,9-13H2,(H,22,28)(H,23,24,27) |
InChI Key |
HPQYQRYGPZXAGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine](/img/structure/B10995049.png)
![[1-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10995051.png)

![Methyl 2-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10995071.png)
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10995075.png)
![4-{[(4-Hydroxyphthalazin-1-yl)acetyl]amino}benzamide](/img/structure/B10995082.png)
![2-phenyl-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B10995092.png)
![4-(3-chlorophenyl)-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10995100.png)
![Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10995102.png)
![1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B10995108.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B10995118.png)

![methyl N-{[2'-(furan-2-ylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl]carbonyl}-beta-alaninate](/img/structure/B10995124.png)
